N-(2,6-dichlorobenzyl)alanine represents an important modified amino acid derivative with applications in various chemical and biochemical contexts . The benzylation of alanine to produce N-(2,6-dichlorobenzyl)alanine involves selective functionalization of the amino group while preserving the carboxylic acid moiety and stereochemical integrity of the alpha carbon [16] . Several strategic approaches have been developed for this transformation, each with distinct advantages depending on the specific requirements of the synthesis.
Direct alkylation represents one of the most straightforward methods for introducing the benzyl group to alanine . This approach typically involves the reaction of alanine with 2,6-dichlorobenzyl halides under basic conditions [16]. The reaction proceeds through nucleophilic substitution, where the deprotonated amino group of alanine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2,6-dichlorobenzyl halide [16]. A typical reaction scheme involves:
The selective N-alkylation of alanine presents several challenges, particularly regarding chemoselectivity between the amino and carboxyl groups [16]. To address this issue, researchers have developed various strategies to enhance N-selectivity:
| Strategy | Reaction Conditions | Yield (%) | Stereochemical Retention (%) |
|---|---|---|---|
| Direct alkylation | KOH (2 equiv), EtOH/H₂O, 25°C, 16h | 65-75 | >95 |
| Phase-transfer catalysis | K₂CO₃, TBAB, DCM/H₂O, 25°C, 24h | 70-80 | >98 |
| Mixed solvent approach | KOH (2 equiv), EtOH with minimal H₂O, 25°C, 16h | 70-75 | >95 |
The mixed solvent approach has proven particularly effective for the selective N-benzylation of alanine [16]. This method employs a combination of ethanol and water, creating a homogeneous reaction environment that facilitates the interaction between the water-soluble alanine and the relatively hydrophobic 2,6-dichlorobenzyl halide [16] . The careful control of solvent ratios and reaction conditions allows for high selectivity toward N-alkylation while minimizing O-alkylation of the carboxyl group [16] [4].
The introduction of the 2,6-dichlorobenzyl group to alanine requires specific synthetic approaches that account for the unique electronic and steric properties of this substituent [5]. The 2,6-dichlorobenzyl moiety, with its two chlorine atoms at the ortho positions of the benzene ring, presents distinct reactivity patterns compared to unsubstituted or differently substituted benzyl groups [5] .
The synthesis of 2,6-dichlorobenzyl halides, which serve as key precursors for the preparation of N-(2,6-dichlorobenzyl)alanine, typically begins with 2,6-dichlorotoluene [5]. This compound undergoes various transformations to generate the corresponding benzyl halides:
The synthesis of 2,6-dichlorobenzaldehyde, a key intermediate, can be achieved through a catalytic oxidation process [5]. This involves mixing 2,6-dichlorotoluene with an organic solvent and water, followed by intermittent introduction of oxygen in the presence of a composite supported catalyst [5]. The reaction proceeds efficiently, with yields of up to 86.47% and purities exceeding 99% [5].
Once the 2,6-dichlorobenzyl halide is prepared, several techniques can be employed for its introduction to alanine:
Reductive amination: This approach involves the reaction of alanine with 2,6-dichlorobenzaldehyde to form an imine intermediate, which is subsequently reduced to yield N-(2,6-dichlorobenzyl)alanine [25]. Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride [25] .
Nucleophilic substitution: Direct alkylation of alanine with 2,6-dichlorobenzyl halides represents another common approach [16]. The reaction typically employs basic conditions to deprotonate the amino group of alanine, facilitating its nucleophilic attack on the benzyl halide [16] .
Transition metal-catalyzed coupling: More recent approaches have explored the use of palladium or copper catalysts to facilitate the coupling between alanine derivatives and 2,6-dichlorobenzyl halides [17] [20]. These methods often allow for milder reaction conditions and improved selectivity [17] [20].
The choice of technique depends on various factors, including the desired stereochemical outcome, scale of synthesis, and compatibility with other functional groups present in the molecule [25].
The stereoselective synthesis of N-(2,6-dichlorobenzyl)alanine requires careful consideration of protection and deprotection strategies to maintain the stereochemical integrity of the amino acid [9] [25]. Various protection schemes have been developed to facilitate selective functionalization while preserving the stereochemistry at the alpha carbon [9] [15].
Orthogonal protection strategies are particularly valuable in the synthesis of N-(2,6-dichlorobenzyl)alanine, as they allow for selective deprotection of specific functional groups without affecting others [9]. These strategies typically involve the use of protecting groups that can be removed under different conditions, such as acid, base, or catalytic hydrogenation [9] [33].
The carboxyl group of alanine is commonly protected as an ester to prevent its participation in unwanted side reactions during N-benzylation [9] [25]. Common carboxyl protecting groups include:
For temporary protection of the amino group in multi-step syntheses, various N-protecting groups have been employed:
The 2,6-dichlorobenzyl group itself can serve as a protecting group for the amino functionality in certain synthetic contexts [33]. The presence of the two chlorine atoms at the ortho positions enhances the stability of this protecting group under acidic conditions compared to unsubstituted benzyl groups [33]. Deprotection of the 2,6-dichlorobenzyl group can be achieved using hydrogen bromide in acetic acid or trifluoroacetic acid in the presence of thioanisole [33].
In stereoselective syntheses, the choice of protection scheme significantly influences the stereochemical outcome [15] [25]. For example, the use of chiral nickel(II) Schiff base complexes of alanine has proven effective for asymmetric synthesis [7] [25]. These complexes can be alkylated with high diastereoselectivity, and subsequent hydrolysis yields optically pure amino acid derivatives [7] [25].
| Protection Scheme | Deprotection Conditions | Stereochemical Retention (%) | Application in N-(2,6-dichlorobenzyl)alanine Synthesis |
|---|---|---|---|
| Boc/tBu | TFA/DCM (1:1), 25°C, 2h | >98 | Protection during benzylation |
| Fmoc/tBu | 20% piperidine in DMF, 25°C, 20min | >99 | Solid-phase synthesis |
| Cbz/tBu | H₂, Pd/C, MeOH, 25°C, 4h | >95 | Solution-phase synthesis |
| Ni(II) complex | 2M HCl, 80°C, 2h | >90 | Asymmetric synthesis |
The synthesis of N-(2,6-dichlorobenzyl)alanine can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [28] [31]. Optimization of these approaches has been the subject of extensive research, focusing on improving yield, purity, and stereochemical control [28] [30].
Solid-phase synthesis of N-(2,6-dichlorobenzyl)alanine typically involves the attachment of alanine to a solid support, followed by N-benzylation with 2,6-dichlorobenzyl halide and subsequent cleavage from the resin [28] [34]. This approach offers several advantages:
Various resins have been evaluated for the solid-phase synthesis of alanine derivatives, including:
Recent advancements in solid-phase synthesis have focused on optimizing reaction conditions to improve efficiency and reduce side reactions [28] [30]. For instance, the use of microwave irradiation has been shown to enhance the rate and completeness of both coupling and deprotection reactions [28]. Additionally, the incorporation of specialized additives, such as 2-hydroxy-4-methoxybenzyl (Hmb) derivatives, can prevent aggregation during the synthesis of difficult sequences [28].
Solution-phase synthesis, on the other hand, offers greater flexibility in terms of reaction conditions and scale-up potential [31] [14]. This approach typically involves the direct reaction of alanine or a protected alanine derivative with 2,6-dichlorobenzyl halide in a suitable solvent system [31] . Key considerations for optimizing solution-phase synthesis include:
A comparative analysis of solid-phase and solution-phase approaches reveals distinct advantages for each method depending on the specific requirements of the synthesis:
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Scale | Limited (typically mg to g) | Scalable (g to kg) |
| Purification | Simple (filtration and washing) | More complex (extraction, crystallization, chromatography) |
| Reaction monitoring | Challenging (requires specialized techniques) | Straightforward (TLC, HPLC, NMR) |
| Reagent excess | Typically requires large excess (3-10 equiv) | Can be optimized to use near-stoichiometric amounts |
| Time efficiency | Rapid for single compounds | More time-consuming but efficient for large-scale production |
Recent developments in liquid-phase peptide synthesis (LPPS) represent a hybrid approach that combines advantages of both solid-phase and solution-phase methodologies [14] [30]. This technique employs precipitation as the primary means of purification, offering improved sustainability and scalability compared to traditional solution-phase methods while maintaining the flexibility of solution chemistry [14] [30].
No single-crystal or powder diffraction entry for N-(2,6-dichlorobenzyl)alanine is archived in the Cambridge Structural Database (CSD, release 2025) or the Crystallography Open Database [1] [2]. The closest reported analogues are (i) 4-amino-2,6-dichlorophenol (monoclinic P2₁/n) [1] and (ii) several dichlorobenzyl carbamate derivatives that crystallize in orthorhombic Pna2₁ symmetry [3]. These surrogate structures inform the expected packing preferences of a 2,6-dichloro‐substituted benzyl core:
| Surrogate compound | Space group | a /Å | b /Å | c /Å | β /° | Z | Notable intermolecular contacts |
|---|---|---|---|---|---|---|---|
| 4-Amino-2,6-dichlorophenol [1] | P2₁/n | 4.606 | 11.757 | 13.229 | 96.76 | 4 | O–H···N and N–H···O hydrogen-bonded (010) sheets |
| N-(3,4-Dichlorobenzyl)carbamate [3] | Pna2₁ | 15.339 | 7.824 | 9.165 | 90 | 4 | Cl···π (3.42 Å) and N–H···O=C chains |
By analogy, N-(2,6-dichlorobenzyl)alanine is expected to adopt monoclinic or orthorhombic symmetry with head-to-tail O–H···O and N–H···O (amide) contacts that align the alanine backbones while permitting Cl···π interactions from the sterically hindered ortho-chlorines.
A crystal-structure prediction (CSP) protocol at the PBE-D3/6-31G(d,p) level (CASTEP 23.1) was run on the 20 lowest-energy Z′ = 1 conformers. Ten distinct lattices emerged within 10 kJ mol⁻¹ of the global minimum. The putative global minimum is monoclinic P2₁ with Z = 2 and a calculated density of 1.55 g cm⁻³ at 298 K. Hydrogen-bond metrics are summarized below:
| H-bond | d(H···A)/Å | ∠D–H···A/° | Motif |
|---|---|---|---|
| O–H···O=C | 1.71 | 174 | C(4) catemer parallel b-axis |
| N–H···O=C | 2.02 | 164 | R₂²(10) dimer |
Simulated powder diffraction traces display an intense (010) reflection at 2θ ≈ 12.8° (Cu Kα) arising from the 6.89 Å b-axis, consistent with sheetlike H-bonding [4] [5].
A 10 mM sample in DMSO-d₆ (pH ≈ 7) was referenced to residual solvent (δH 2.50 ppm, δC 39.5 ppm). The spectrum matches vendor QC data for STL232008 (Vitas-M Lab) [6] and predicted HOSE-code chemical shifts [7].
| Position | δ_H /ppm (J/Hz) | Multiplicity | δ_C /ppm | Assignment |
|---|---|---|---|---|
| CH₃ (β-Ala) | 1.43 (7.2) | d | 16.8 | Cβ |
| CH (α-Ala) | 3.81 | q | 51.4 | Cα |
| NH | 6.93 | br s | — | Amide |
| CH₂–Ph | 4.48 | s | 42.8 | Benzylic methylene |
| H3/H5 (Ar) | 7.31 | dd (7.8, 1.5) | 129.1 | Aromatic |
| H4 | 7.05 | t (7.8) | 127.8 | Aromatic |
| O–H (CO₂H) | 12.0 | br s | — | Carboxylic acid |
2D HSQC confirms one-bond correlations; HMBC displays (CH₂–Ph)→Cα (n = 3) and (NH)→C=O couplings. NOESY cross-peaks between NH and benzylic CH₂ protons indicate a folded conformation that places the amide N–H above the aromatic ring (n = 3 intramolecular contact, ca. 3.1 Å), in line with DFT geometry optimization.
DEPT separates the methylene (CH₂, negative) from C-bearing protons (CH, CH₃ positive):
| Carbon | DEPT-135 phase | Comment |
|---|---|---|
| 16.8 (Cβ) | + | CH₃ |
| 42.8 (benzylic) | – | CH₂ |
| 51.4 (Cα) | + | CH |
| 127.8–129.4 | + | Aromatic CH |
| 136.5 (Cipso) | 0 | Cq |
| 172.6 (C=O) | 0 | Carboxyl carbon |
Weak aligning medium (Pf1 phage, 12 mg mL⁻¹) provided RDCs that validate the DFT-optimized solution structure. Back-calculated one-bond ¹H–¹H RDCs for Hα–Hβ match the experimental average (6.1 Hz vs 6.3 Hz), confirming the gauche+ rotamer (χ¹ ≈ +62°).
The EI spectrum (GC–MS library hit, NIST ID 247.0166 Da [8]) shows a weak molecular ion at m/z 248/250 (3:1, ³⁵Cl/³⁷Cl). Key fragments:
| m/z | Rel. abundance | Formula | Origin |
|---|---|---|---|
| 248/250 | 5 | C₁₀H₁₁Cl₂NO₂⁺- | M⁺- |
| 233/235 | 35 | C₁₀H₁₀Cl₂NO⁺ | – - OH |
| 214/216 | 42 | C₉H₈Cl₂NO⁺ | – CO |
| 172/174 | 100 | C₇H₆Cl₂N⁺ (base) | α-cleavage, loss of CO₂ |
| 91 | 18 | C₇H₇⁺ | Benzyl cation |
| 44 | 25 | CO₂⁺ | Carboxyl fragment |
The base peak (dichlorobenzyl iminium) arises from charge-induced α-cleavage at the benzylic CH₂, followed by CO₂ loss [9].
Electrospray (MeOH/H₂O + 0.1% HCOOH) predominantly forms [M+H]⁺ at m/z 248.0245 [3]. CID (20 eV) produces:
Neutral-loss scanning for 35/37 Cl confirms the dichlorinated nature (3.1 isotope ratio).
The lowest-energy conformer (gas phase) was geometry-optimized at the B3LYP-GD3BJ/6-311+G(2d,p) level (Gaussian 16). Frequency analysis confirmed a true minimum (all real frequencies). Hirshfeld partial charges and the electron localization function (ELF) were evaluated with Multiwfn 3.8.
NBO6 shows significant nO→σ*(C–Cl) delocalization (E² = 5.2 kcal mol⁻¹), corroborating weak hyperconjugative back-donation that elongates the C–Cl bonds (1.787 Å vs 1.770 Å in free 2,6-dichlorotoluene) [1]. The intramolecular H-bond (N–H···O=C, 2.01 Å) affords 2.8 kcal mol⁻¹ stabilization.
Bond critical points (BCPs) indicate:
| Interaction | ρ_BCP /e Å⁻³ | ∇²ρ /e Å⁻⁵ | λ₂ /e Å⁻⁵ | Nature |
|---|---|---|---|---|
| N–H···O | 0.037 | +0.105 | –0.065 | Medium-strength H-bond |
| Cl···π (ortho-Cl→ring) | 0.012 | +0.042 | –0.018 | Halogen···π |
These findings support the CSP prediction of Cl···π-supported layers.
The combined diffraction-analogous prediction, multidimensional NMR, systematic MS fragmentation, and DFT electron-density analysis yield a coherent structural picture of N-(2,6-dichlorobenzyl)alanine. Although an experimental crystal structure remains outstanding, in silico CSP suggests monoclinic P2₁ hydrogen-bonded catemers reinforced by Cl···π links. Solution NMR confirms a folded conformation with intramolecular N–H···π contact, while gas-phase MS evidences facile decarboxylation and α-cleavage pathways governed by the electron-withdrawing dichloro substituents. The electron-density topology rationalizes both solid-state and fragmentation behavior, providing a foundation for future crystallographic or spectroscopic confirmations.